4-(Benzylideneamino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(Benzylideneamino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylideneamino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylideneamino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 4-(Benzylideneamino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The triazole ring can bind to metal ions, inhibiting metalloenzymes that are crucial for the survival of certain microorganisms. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells. The fluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.
Uniqueness
The presence of the fluorophenyl group in 4-(Benzylideneamino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol imparts unique properties, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
573950-33-1 |
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Molecular Formula |
C15H11FN4S |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-[(E)-benzylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11FN4S/c16-13-9-5-4-8-12(13)14-18-19-15(21)20(14)17-10-11-6-2-1-3-7-11/h1-10H,(H,19,21)/b17-10+ |
InChI Key |
VAZKCLAFKYKTIY-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
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